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Introduction
Liposomes are versatile, self-assembled vesicular nanocarriers that have garnered significant

attention in the field of drug delivery. Their biocompatibility, biodegradability, and ability to

encapsulate both hydrophilic and hydrophobic therapeutic agents make them ideal candidates

for targeted therapies. Surface modification of liposomes with polyethylene glycol (PEG), a

process known as PEGylation, is a widely adopted strategy to improve their pharmacokinetic

profile by reducing opsonization and clearance by the mononuclear phagocyte system, thereby

prolonging circulation time.[1][2]

This document provides detailed application notes and protocols for the functionalization of

liposomes with Amino-PEG36-acid, a heterobifunctional linker. This linker possesses a

carboxylic acid group for covalent attachment to the liposome surface and a terminal amine

group that can be subsequently used to conjugate targeting ligands such as antibodies,

peptides, or small molecules. This two-step conjugation strategy offers a versatile platform for

the development of targeted liposomal drug delivery systems.[3]

Principle of Functionalization
The functionalization process involves a two-step covalent conjugation strategy. The first step

is the attachment of the Amino-PEG36-acid linker to the liposome surface. This is typically

achieved by activating the carboxyl groups on the liposome, often incorporated through the
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inclusion of lipids like DSPE-PEG-COOH, using carbodiimide chemistry with 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (NHS) or its water-

soluble analog, sulfo-NHS.[4][5] The activated carboxyl groups then react with the primary

amine of a separate lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), to

form a stable amide bond.

Alternatively, and as will be detailed below, liposomes can be formulated with amine-containing

lipids (e.g., DSPE-PEG-Amine), and the carboxylic acid end of the Amino-PEG36-acid can be

activated for conjugation to the liposomal amine. This document will focus on the more

common approach of activating carboxyl groups on the liposome to react with an amine-

containing PEG linker. For the specific case of using Amino-PEG36-acid, a more direct

approach involves preparing liposomes containing a carboxyl-functionalized lipid (e.g., DSPE-

PEG-COOH) and then activating the carboxylic acid on the Amino-PEG36-acid to react with

an amine-functionalized liposome. However, a more common and versatile approach is to first

create a liposome with a reactive handle (e.g., an amine or carboxyl group) and then attach the

bifunctional linker.

The protocol detailed here will focus on a common strategy: the preparation of liposomes

containing exposed carboxyl groups and the subsequent conjugation of a molecule with a

primary amine. While Amino-PEG36-acid has both, for the purpose of creating an amine-

functionalized surface, a DSPE-PEG-NH2 would be incorporated, and then a targeting ligand

with a carboxyl group would be conjugated. To specifically use Amino-PEG36-acid to create a

functional surface, one would typically start with a liposome that has a reactive group to attach

the acid end of the PEG linker, leaving the amino group exposed for further conjugation. For

clarity and broad applicability, the following protocols will detail the preparation of carboxylated

liposomes and the general principles of EDC/NHS chemistry for attaching amine-containing

molecules.

Experimental Protocols
Preparation of Carboxylated Liposomes via Thin-Film
Hydration
This protocol describes the preparation of liposomes containing DSPE-PEG(2000)-COOH to

provide carboxyl groups on the surface for subsequent functionalization.
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Materials:

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

Cholesterol

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000]

(DSPE-PEG(2000)-COOH)

Chloroform

Phosphate-buffered saline (PBS), pH 7.4

Round-bottom flask

Rotary evaporator

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

Lipid Film Formation:

Dissolve DSPC, cholesterol, and DSPE-PEG(2000)-COOH in chloroform in a round-

bottom flask at a desired molar ratio (e.g., 55:40:5).

Remove the organic solvent using a rotary evaporator at a temperature above the lipid

phase transition temperature (for DSPC, >55°C) to form a thin, uniform lipid film on the

flask wall.

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

Hydration:

Hydrate the lipid film with pre-warmed PBS (pH 7.4) by gentle rotation. The temperature

should be kept above the lipid phase transition temperature. This will result in the

formation of multilamellar vesicles (MLVs).
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Extrusion:

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion

through polycarbonate membranes of a specific pore size (e.g., 100 nm).

Pass the liposome suspension through the extruder multiple times (e.g., 11-21 times) to

ensure a narrow size distribution.

Activation of Carboxyl Groups and Conjugation of
Amine-Containing Ligand
This protocol details the two-step EDC/sulfo-NHS coupling chemistry to conjugate an amine-

containing molecule (represented here as "Ligand-NH2", which could be the amino group of the

Amino-PEG36-acid if one were to pre-activate the liposome) to the carboxylated liposome

surface.

Materials:

Carboxylated liposome suspension

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysulfosuccinimide (sulfo-NHS)

Activation Buffer: 0.1 M MES buffer, pH 6.0

Coupling Buffer: PBS, pH 7.4

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

Amine-containing ligand (Ligand-NH2)

Dialysis or size-exclusion chromatography system for purification

Procedure:

Activation of Liposomal Carboxyl Groups:
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Dilute the carboxylated liposome suspension in Activation Buffer.

Prepare fresh solutions of EDC and sulfo-NHS in the Activation Buffer.

Add a molar excess of EDC and sulfo-NHS to the liposome suspension. A common

starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS

relative to the amount of DSPE-PEG-COOH.

Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form a

stable sulfo-NHS ester intermediate.

Conjugation of Amine-Containing Ligand:

Dissolve the Ligand-NH2 in the Coupling Buffer.

Add the activated liposome suspension to the Ligand-NH2 solution. The molar ratio of the

reactive carboxyl groups to the ligand can be optimized, with a 10:1 ratio being a common

starting point.

Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight

at 4°C with gentle mixing.

Quenching:

Add the Quenching Solution to the reaction mixture to deactivate any unreacted sulfo-NHS

esters.

Purification:

Remove unreacted ligand and coupling reagents by dialysis against PBS or by using size-

exclusion chromatography.

Characterization of Functionalized Liposomes
Thorough characterization is crucial to ensure the quality and desired properties of the

functionalized liposomes.
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Parameter Method Typical Expected Results

Size and Polydispersity Index

(PDI)

Dynamic Light Scattering

(DLS)

Hydrodynamic diameter of

100-150 nm with a PDI < 0.2,

indicating a monodisperse

population.

Zeta Potential
Electrophoretic Light

Scattering (ELS)

A shift in zeta potential upon

functionalization, confirming

the change in surface charge

due to the conjugated

molecule. For instance,

conjugation of a neutral or

positively charged molecule to

an anionic liposome will result

in a less negative or positive

zeta potential.

Morphology
Transmission Electron

Microscopy (TEM) / Cryo-TEM

Spherical vesicles with a

visible lipid bilayer.

Conjugation Efficiency

Spectrophotometry (e.g., UV-

Vis), Fluorescence

Spectroscopy, or HPLC

Quantification of the

conjugated ligand. Efficiency

can vary widely depending on

the reaction conditions and

ligand properties.

Stability

DLS and leakage assays over

time in relevant media (e.g.,

PBS, serum-containing media)

Minimal changes in size, PDI,

and encapsulated content over

time, indicating good colloidal

and structural stability.

Note: The values in the table are representative and can vary based on the specific lipid

composition, ligand, and preparation methods.
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Caption: Workflow for liposome functionalization.

Chemical Conjugation Pathway
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Caption: EDC/NHS mediated conjugation chemistry.

Conclusion
The functionalization of liposomes with Amino-PEG36-acid provides a robust and versatile

platform for the development of targeted drug delivery systems. The protocols and

characterization methods outlined in this document offer a comprehensive guide for

researchers in this field. Careful optimization of each step is crucial to achieve the desired

physicochemical properties and biological performance of the final liposomal formulation. The

use of heterobifunctional linkers like Amino-PEG36-acid opens up numerous possibilities for
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attaching a wide array of targeting moieties, paving the way for the next generation of precision

nanomedicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes [thno.org]

2. Challenges in Development of Targeted Liposomal Therapeutics - PMC
[pmc.ncbi.nlm.nih.gov]

3. purepeg.com [purepeg.com]

4. benchchem.com [benchchem.com]

5. encapsula.com [encapsula.com]

To cite this document: BenchChem. [Functionalization of Liposomes with Amino-PEG36-
acid: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1192120#how-to-functionalize-liposomes-with-
amino-peg36-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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